![molecular formula C24H22F3N5O2 B2683687 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1207004-64-5](/img/structure/B2683687.png)
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that attracts considerable attention due to its potential applications in medicinal chemistry and pharmacology. This compound's structure, featuring a quinazoline core combined with benzimidazole and piperidine fragments, hints at its versatile biochemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazoline Core: Starting with a substituted anthranilic acid, the core is built through cyclization reactions.
Addition of the Piperidine Moiety: Piperidine fragments are introduced using alkylation reactions, often utilizing reagents like haloalkanes.
Incorporation of the Benzimidazole Segment: Benzimidazole is synthesized via a condensation reaction involving ortho-phenylenediamine and a carboxylic acid, followed by linking it to the core structure through nucleophilic substitution.
Final Assembly: The final step involves linking the trifluoromethyl group, typically introduced through organometallic reagents under controlled temperatures and pressures to ensure proper placement and functionality.
Industrial Production Methods
In an industrial setting, large-scale synthesis optimizes each step to maximize yield and purity. Continuous flow reactors, automated controls for temperature and pressure, and the use of catalysts can streamline the process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the final product's purity.
化学反应分析
Types of Reactions
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation and Reduction: Depending on the reagents, specific functional groups within the compound can be oxidized or reduced to alter its properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the structure and introduce new functional groups.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, particularly targeting ester or amide bonds.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled temperatures.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Utilizes halides (like NaX) or other electrophiles under mild to moderate temperatures.
Major Products
These reactions typically result in derivatives where new functional groups replace original moieties, potentially enhancing or altering the compound's activity and solubility.
科学研究应用
Chemistry
In chemistry, 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one serves as a valuable intermediate for synthesizing complex molecules and probing reaction mechanisms.
Biology
In biological research, this compound can act as a molecular probe to study enzyme interactions and pathways, particularly those involving kinases or G-protein coupled receptors (GPCRs).
Medicine
The potential pharmaceutical applications are vast, including exploring its efficacy as an anti-cancer agent due to its unique structural features that allow interaction with key biological targets.
Industry
In the industrial realm, it might find use in developing new materials or as a building block for agrochemicals, given its stability and reactivity.
作用机制
3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one's mechanism of action can vary widely based on its application. Generally, it interacts with biological macromolecules such as proteins or nucleic acids, modulating their function through binding interactions.
Molecular Targets and Pathways
The compound's interaction with kinases can alter signal transduction pathways crucial for cell proliferation and survival. Inhibiting these pathways can suppress tumor growth, making it a candidate for anti-cancer therapies.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Other quinazoline-based compounds might share similar biological targets but vary in potency and selectivity.
Benzimidazole Containing Molecules: These compounds often exhibit diverse biological activities, such as anti-microbial or anti-viral properties.
Highlighting Uniqueness
What sets 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one apart is its trifluoromethyl group, which enhances its metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.
Hope this satisfies your curiosity! What's next on your learning journey?
属性
IUPAC Name |
3-[2-oxo-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O2/c25-24(26,27)23-29-19-7-3-4-8-20(19)32(23)13-16-9-11-30(12-10-16)21(33)14-31-15-28-18-6-2-1-5-17(18)22(31)34/h1-8,15-16H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQPZDAXMJYOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2683604.png)
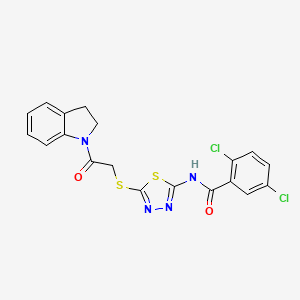
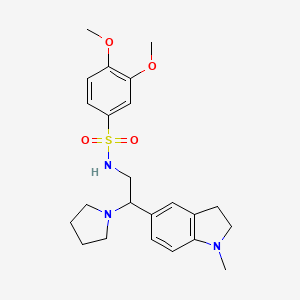
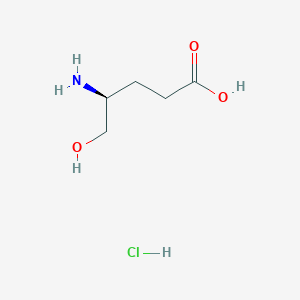
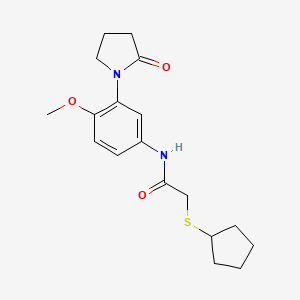
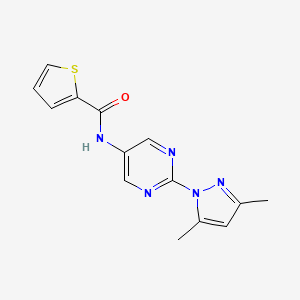
![6-tert-butyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2683614.png)
![4-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2683615.png)
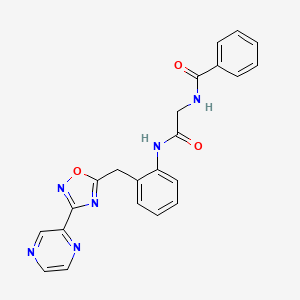
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)
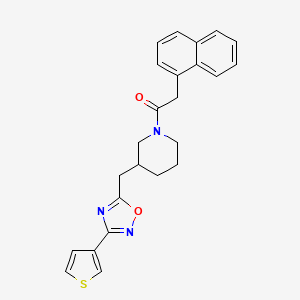
![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)
